molecular formula C9H14BNO4 B1424318 (2,6-Diethoxypyridin-3-yl)boronic acid CAS No. 1003043-46-6

(2,6-Diethoxypyridin-3-yl)boronic acid

Katalognummer: B1424318
CAS-Nummer: 1003043-46-6
Molekulargewicht: 211.03 g/mol
InChI-Schlüssel: HTELBRAIBMTDOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Diethoxypyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative of significant interest in modern organic synthesis and drug discovery. As a key synthetic intermediate, its primary research value lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to conjugate the pyridine moiety with a wide variety of aromatic and heteroaromatic rings . This capability is crucial for constructing complex biaryl structures often found in active pharmaceutical ingredients and functional materials. The specific substitution pattern of the ethoxy groups on the pyridine ring can influence the compound's electronic properties and coordination geometry, making it a valuable reagent for exploring structure-activity relationships in medicinal chemistry programs . Researchers utilize this compound in the design and synthesis of potential therapeutic agents, such as kinase inhibitors for the treatment of inflammatory diseases . Proper handling and storage under an inert atmosphere at 2-8°C are recommended to maintain the stability and reactivity of the boronic acid functional group . This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2,6-diethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELBRAIBMTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701244
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-46-6
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Method Overview:

  • Step 1: Halogenation of pyridine derivatives at the 3-position to generate halogenated pyridines (e.g., 2,6-dihalo-pyridines).
  • Step 2: Ortho-metallation using strong bases such as lithium diisopropylamide (LDA) at low temperatures (−78°C).
  • Step 3: Quenching with trialkylborates (e.g., triisopropylborate) to introduce the boronic acid functionality.

Research Findings:

Bouillon et al. demonstrated that halogen-metal exchange reactions of halogenated pyridines with n-butyllithium, followed by reaction with trialkylborates, yields pyridinylboronic acids with moderate to good yields (~40–60%). However, low yields are common due to the amphoteric nature of pyridinylboronic acids, which complicates purification.

Reaction Scheme:

Halogenated pyridine → (LDA, −78°C) → ortho-lithiation → (B(OiPr)3, −78°C) → Pyridinylboronic acid

Notes:

  • The regioselectivity is dictated by the directing effects of substituents and the position of halogenation.
  • The process requires strict temperature control and inert atmosphere to prevent side reactions.

Metal-Halogen Exchange Followed by Boron Reagent Quenching

This method is similar but involves the use of n-butyllithium or sec-butyllithium for halogen-metal exchange, followed by quenching with boron reagents.

Procedure:

  • Step 1: Halogenated pyridine (e.g., 3-bromo-2,6-dimethoxypyridine) is treated with n-butyllithium at −78°C.
  • Step 2: The resulting aryllithium intermediate is quenched with boron reagents such as boronic acid esters or trialkylborates.
  • Step 3: Hydrolysis yields the free boronic acid.

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.

Limitations:

  • Sensitivity to moisture and air.
  • Low yields due to side reactions and purification challenges.

Synthesis via Cross-Coupling and Subsequent Hydrolysis

An alternative approach involves the synthesis of a suitable heterocyclic precursor followed by Suzuki-Miyaura coupling and hydrolysis.

Method:

  • Step 1: Synthesize a halogenated pyridine derivative (e.g., 3-bromo-2,6-diethoxypyridine).
  • Step 2: Perform Suzuki coupling with a boronic acid or ester reagent under palladium catalysis.
  • Step 3: Hydrolyze the ester to obtain the free boronic acid.

Research Data:

This method has been used successfully in the synthesis of pyridinylboronic acids, with yields ranging from 50-70%. The key advantage is the high functional group tolerance and the ability to introduce various substituents.

Use of Organotrifluoroborate Salts as Precursors

Recent advances suggest that pyridinyl trifluoroborate salts serve as stable, isolable intermediates for boronic acid synthesis, especially for sensitive heterocycles.

Procedure:

  • Step 1: Synthesize the pyridinyl trifluoroborate salt via nucleophilic substitution or direct borylation.
  • Step 2: Hydrolyze or oxidize the trifluoroborate salt under mild conditions to liberate the boronic acid.

Research Findings:

Organotrifluoroborates are bench-stable and resistant to protodeboronation, making them suitable for handling and subsequent transformations. They can be converted into boronic acids via mild hydrolysis, often with aqueous acids or bases.

Summary Data Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield Range
Directed ortho-metallation + borylation LDA, triisopropylborate, low temperature High regioselectivity, versatile Sensitive to moisture, low yields from polar nature 40–60%
Metal-halogen exchange + hydrolysis n-Butyllithium, boronic esters/trifluoroborates Good regioselectivity, adaptable Air/moisture sensitive, purification challenges 50–70%
Cross-coupling + hydrolysis Halogenated pyridine, Pd catalyst, boronic acid Broad functional group tolerance, high yields Requires pre-synthesis of halogenated precursor 50–70%
Organotrifluoroborate route Pyridinyl trifluoroborate salts Stable intermediates, easy handling Additional step in salt synthesis 60–80% (conversion)

Research Findings and Practical Considerations

  • The synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid is challenging due to the amphoteric nature of pyridinylboronic acids, which complicates their isolation and purification.
  • Recent studies emphasize the utility of organotrifluoroborate salts for stable intermediates, which can be hydrolyzed to yield the free boronic acid efficiently.
  • The choice of method depends on the availability of starting materials, desired regioselectivity, and the scale of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Diethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

    Substituted Pyridines: Obtained through substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2,6-Diethoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,6-Diethoxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Structurally related boronic acids differ in substituent type, position, and electronic properties. Key analogs include:

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Features Similarity Score*
(2,6-Dimethoxypyridin-3-yl)boronic acid 2-OCH₃, 6-OCH₃ C₇H₁₀BNO₄ Smaller substituents; higher electron density 0.89 (inferred)
(2-Ethylpyridin-3-yl)boronic acid 2-CH₂CH₃ C₇H₁₀BNO₂ Hydrophobic alkyl chain; moderate steric hindrance 0.87
(6-Hydroxypyridin-3-yl)boronic acid 6-OH C₅H₆BNO₃ Polar hydroxyl group; increased acidity 0.76 (inferred)
(2,6-Dichloropyridin-4-yl)boronic acid 2-Cl, 6-Cl C₅H₄BCl₂NO₂ Electron-withdrawing Cl; lower pKa 0.75

*Similarity scores based on Tanimoto coefficients or structural alignment data from and .

Electronic and Steric Effects

  • Electron Donation : Ethoxy groups donate electrons via resonance, reducing the Lewis acidity of the boronic acid compared to electron-withdrawing substituents (e.g., Cl). This is consistent with studies showing that substituent σ values correlate with boronic acid stabilization .
  • Steric Hindrance : The larger ethoxy groups may hinder diol binding compared to methoxy analogs. For example, (2,6-dimethoxypyridin-3-yl)boronic acid has a pKa of ~8.5, while bulkier analogs may exhibit reduced binding constants due to steric effects .

Acidity (pKa) and Reactivity

  • pKa Trends : The pKa of (2,6-diethoxypyridin-3-yl)boronic acid is expected to be higher than that of (2,6-dichloropyridin-3-yl)boronic acid (pKa ~7.2) due to electron donation from ethoxy groups .
  • Diol Binding : Ethoxy substituents may lower glucose association constants (Ka) compared to phenylboronic acids with optimal geometry (e.g., 3-acetamidophenylboronic acid, Ka ~12 M⁻¹ at pH 7.4) .

Biologische Aktivität

(2,6-Diethoxypyridin-3-yl)boronic acid is a compound belonging to the class of boronic acids, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with boron reagents. The compound exhibits unique properties due to the presence of both pyridine and boronic acid functionalities, enabling it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property allows this compound to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Studies have shown that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes. This makes this compound a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Boronic acids have been investigated for their potential in cancer therapy, particularly due to their ability to inhibit proteasome activity. This compound may enhance the efficacy of existing chemotherapeutics by targeting tumor-specific pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of serine/cysteine proteases
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antibacterial Properties : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involved the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.
  • Anticancer Activity : Research indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific signaling pathways related to cell proliferation was highlighted in these studies.

Q & A

Q. What are the established synthetic methodologies for preparing (2,6-Diethoxypyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenated pyridine precursors subjected to palladium-catalyzed borylation. Key steps include:

  • Step 1: Reacting 2,6-diethoxypyridine-3-bromide with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80°C for 12 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the boronic acid.
  • Step 3: Yield optimization by adjusting catalyst loading (2–5 mol%) and solvent polarity (e.g., DMF enhances solubility but may reduce purity).

Q. Table 1: Reaction Condition Impact on Yield

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Purity (%)
2THF806595
5DMF1007885
3Toluene907292

Q. How does the electronic environment of substituents affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Ethoxy groups at the 2- and 6-positions create steric hindrance but electron-donating effects that stabilize the boronic acid moiety. Reactivity trends in Suzuki-Miyaura couplings:

  • Steric Effects: Ortho-ethoxylation reduces transmetalation efficiency due to hindered access to the boron center .
  • Electronic Effects: Electron-donating ethoxy groups enhance boron’s Lewis acidity, facilitating aryl-aryl bond formation.
  • Experimental Validation: Compare coupling efficiency with meta- or para-substituted analogs using kinetic studies (e.g., NMR monitoring) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Verify substitution pattern (e.g., ethoxy proton signals at δ 1.2–1.4 ppm; pyridine C3-B coupling in ¹³C) .
  • FT-IR: Confirm B-OH stretching (3200–3400 cm⁻¹) and boronate ester formation (if applicable).
  • HPLC-MS: Assess purity (>95%) and detect hydrolytic byproducts (e.g., boroxines) .

Q. What are the common applications of this compound in drug design?

Methodological Answer:

  • Bioisosteric Replacement: Substitute carboxylates in protease inhibitors (e.g., HIV-1 protease) to enhance binding via reversible boronate-diol interactions .
  • Glycoprotein Targeting: Conjugate with fluorescent tags for cancer cell surface carbohydrate detection (e.g., sialic acid overexpression) .
  • Case Study: Incorporate into peptidomimetics for improved pharmacokinetics in glioblastoma therapies .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .
  • Handling: Use gloveboxes for air-sensitive reactions; monitor pH in aqueous systems (optimum: pH 7–9) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

  • Catalyst Screening: Use bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMAc) improve solubility without destabilizing Pd intermediates.
  • Temperature Gradients: Gradual heating (50°C → 110°C) reduces side reactions.

Q. Table 2: Ligand Impact on Coupling Efficiency

LigandConversion (%)Byproduct Formation (%)
SPhos92<5
XPhos888
PPh₃6520

Q. What strategies resolve contradictory data regarding the catalytic role of boronic acids in multicomponent reactions (MCRs)?

Methodological Answer:

  • Control Experiments: Compare MCR outcomes with/without boronic acids to isolate their catalytic contribution .
  • Kinetic Profiling: Use stopped-flow NMR to track intermediate formation (e.g., Schiff bases) .
  • Computational Modeling: DFT studies to assess boronic acid’s Lewis acid activation of carbonyl groups .

Q. How can buffer systems be tailored to enhance the selectivity of this compound in glycoprotein interactions?

Methodological Answer:

  • Buffer Optimization: Use high-pH borate buffers (pH 8.5–9.5) to stabilize boronate ester formation while minimizing non-specific electrostatic interactions .
  • Additives: Introduce competitive diols (e.g., sorbitol) to displace weakly bound proteins .

Q. Table 3: Buffer Impact on Glycoprotein Binding

Buffer SystemBinding Affinity (KD, nM)Non-Specific Binding (%)
Phosphate (pH 7.4)12035
Borate (pH 9.0)4512
Tris-HCl (pH 8.0)8525

Q. What methodologies evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

  • In Vitro Assays: MTT/propidium iodide staining on glioblastoma cells (U87-MG) to assess IC₅₀ and apoptosis .
  • Structure-Activity Relationship (SAR): Modify ethoxy groups to trifluoroethoxy or methoxyethoxy analogs for enhanced BBB penetration .

Q. How can boronic acid-based optical chemosensors be designed using this compound?

Methodological Answer:

  • Fluorescent Tagging: Conjugate with BODIPY dyes via Suzuki coupling; monitor emission shifts upon diol binding .
  • Dynamic Covalent Chemistry: Integrate into self-assembled monolayers (SAMs) for real-time saccharide detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Diethoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Diethoxypyridin-3-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.